molecular formula C7H10N2O4 B6601749 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid CAS No. 90370-39-1

3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid

Cat. No. B6601749
CAS RN: 90370-39-1
M. Wt: 186.17 g/mol
InChI Key: GTULSKDBZDNBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dioxo-1,3-diazinan-1-yl)propanoic acid, also known as 3-DPA, is an organic compound that has been studied extensively in the scientific community. It is a dicarboxylic acid, meaning it has two carboxyl groups attached to a single carbon atom. It is a white, crystalline solid with a melting point of 192-194 °C and a boiling point of 385 °C. 3-DPA has a variety of applications in scientific research, including in the synthesis of other compounds, as an intermediate in biochemical pathways, and as an enzyme inhibitor.

Scientific Research Applications

3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been used extensively in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, such as 3-hydroxypropanoic acid, 3-hydroxybutanoic acid, and 3-hydroxyvaleric acid. It has also been used as an inhibitor of certain enzymes, such as the enzyme responsible for the conversion of glucose to fructose. Additionally, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been used as a substrate for the synthesis of polymers, such as poly(ethylene glycol) and poly(propylene glycol).

Mechanism of Action

3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid is thought to act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from binding to its natural substrate and catalyzing the reaction. This binding is thought to be mediated by hydrogen bonds and hydrophobic interactions between the carboxyl groups of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid and the amino acid residues of the enzyme. Additionally, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid is thought to interact with the enzyme's active site in such a way that it can prevent the enzyme from undergoing conformational changes, which are necessary for the enzyme to catalyze the reaction.
Biochemical and Physiological Effects
3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been studied extensively for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of several enzymes, including those involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid has been shown to inhibit the growth of several types of bacteria and fungi, suggesting it may have potential antimicrobial applications.

Advantages and Limitations for Lab Experiments

The use of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, making it well-suited for use in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid is a strong acid and can cause skin and eye irritation if not handled properly.

Future Directions

The potential applications of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid are vast and there are many avenues for further research. For example, further research could be conducted to explore the potential antimicrobial applications of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid. Additionally, further research could be conducted to explore the potential of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid as an inhibitor of other enzymes, such as those involved in the metabolism of drugs or toxins. Finally, further research could be conducted to explore the potential of 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid as a substrate for the synthesis of other polymers or as an intermediate in the synthesis of other compounds.

Synthesis Methods

3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid can be synthesized from the reaction of 3-chloropropanoic acid with sodium nitrite in aqueous solution. This reaction yields the desired product in good yields, with the reaction taking place at a temperature of 60-70 °C. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which helps to catalyze the reaction and ensure the desired product is formed.

properties

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c10-5-1-3-9(7(13)8-5)4-2-6(11)12/h1-4H2,(H,11,12)(H,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTULSKDBZDNBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dioxo-1,3-diazinan-1-yl)propanoic acid

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